molecular formula C16H23NO B4037139 N-(4-phenylbutyl)cyclopentanecarboxamide

N-(4-phenylbutyl)cyclopentanecarboxamide

Cat. No.: B4037139
M. Wt: 245.36 g/mol
InChI Key: UHIYWACFSPAVMM-UHFFFAOYSA-N
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Description

N-(4-Phenylbutyl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentane ring fused to a carboxamide group, with a 4-phenylbutyl substituent attached to the nitrogen atom.

Properties

IUPAC Name

N-(4-phenylbutyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16(15-11-4-5-12-15)17-13-7-6-10-14-8-2-1-3-9-14/h1-3,8-9,15H,4-7,10-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIYWACFSPAVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-phenylbutylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group, followed by the addition of the amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reagents. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidation of the phenyl group can lead to the formation of benzoic acid derivatives.

    Reduction: Reduction of the amide group yields the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-phenylbutyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would be elucidated through detailed studies involving molecular docking, binding assays, and functional assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The cyclopentanecarboxamide scaffold is highly versatile, allowing modifications at both the carboxamide nitrogen and the cyclopentane ring. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C)
N-(4-Phenylbutyl)cyclopentanecarboxamide* 4-Phenylbutyl C₁₆H₂₁NO 243.35 - -
N-(4-Butylphenyl)-1-phenylcyclopentanecarboxamide 4-Butylphenyl, 1-phenyl C₂₂H₂₇NO 321.50 - -
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide 4-Methoxyphenyl, 1-phenyl C₁₉H₂₁NO₂ 295.38 - -
1-(Phenylamino)cyclopentanecarboxamide (2a) Phenylamino C₁₂H₁₄N₂O 202.26 90 166
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) Benzoylhydrazine-thiocarbonyl C₁₄H₁₆N₄O₂S 304.37 66 193–195

*Hypothetical data inferred from analogs; exact values require experimental validation.

Key Observations:
  • Substituent Bulk : The 4-phenylbutyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methoxy or methyl groups in analogs 2a–2c). This may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Yields : Analogs with aromatic amines (e.g., 2a: 90% yield) are synthesized more efficiently than those requiring multi-step functionalization (e.g., 69% yield for a trifluoromethyl-piperazine analog in ). Steric hindrance from bulky substituents (e.g., 4-phenylbutyl) may lower yields .
  • Thermal Stability: Higher melting points (e.g., 166°C for 2a vs. 90–93°C for 2c) correlate with stronger intermolecular forces in phenylamino derivatives compared to methoxy-substituted analogs .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Confirmation : Analogs such as 2.10–2.15 were validated via ¹H NMR and LC-MS, confirming cyclopentane ring integration and substituent regiochemistry. For example, thiocarbonyl protons in 2.14 resonate downfield (~δ 10–12 ppm) due to electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-phenylbutyl)cyclopentanecarboxamide
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